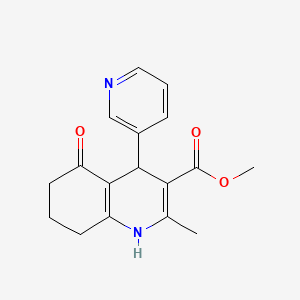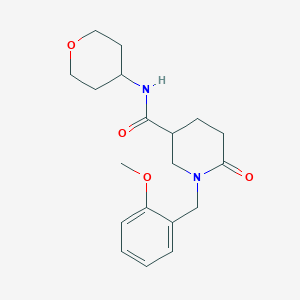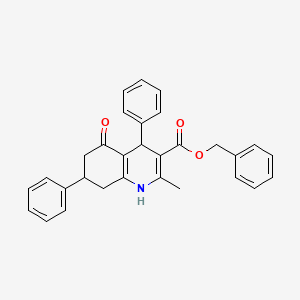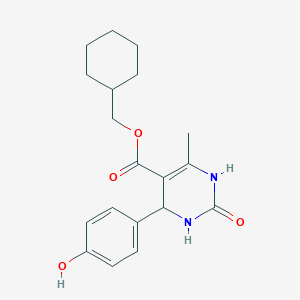![molecular formula C14H22N2 B5117576 N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine](/img/structure/B5117576.png)
N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine is a chemical compound with a complex structure that includes both amine and alkene functional groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine typically involves the reaction of N,N,N’-trimethylethylenediamine with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce simpler amines.
Applications De Recherche Scientifique
N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’-trimethylethylenediamine
- N,N,N’-dimethylethylenediamine
- N,N,N’,N’-tetramethylethylenediamine
Uniqueness
N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine is unique due to its specific structural features, which include both amine and alkene groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)12-13-16(3)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCWJSUFOTGJE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[3-[2-(2,4-Dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5117527.png)

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)

![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5117588.png)
![3-Ethylsulfanyl-6-(6-methylpyridin-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)

